molecular formula C28H29N5O B6005105 1-benzhydryl-N-[2-(3-phenylpyrrolidin-1-yl)ethyl]triazole-4-carboxamide

1-benzhydryl-N-[2-(3-phenylpyrrolidin-1-yl)ethyl]triazole-4-carboxamide

Cat. No.: B6005105
M. Wt: 451.6 g/mol
InChI Key: GLXBPBXOUBTARW-UHFFFAOYSA-N
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Description

1-benzhydryl-N-[2-(3-phenylpyrrolidin-1-yl)ethyl]triazole-4-carboxamide is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzhydryl-N-[2-(3-phenylpyrrolidin-1-yl)ethyl]triazole-4-carboxamide typically involves a multi-step processThis reaction involves the reaction of an azide with an alkyne to form the triazole ring .

    Step 1: Synthesis of the azide precursor.

    Step 2: Preparation of the alkyne precursor.

    Step 3: Cycloaddition reaction to form the triazole ring.

    Step 4: Functionalization of the triazole ring to introduce the benzhydryl and pyrrolidinyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-benzhydryl-N-[2-(3-phenylpyrrolidin-1-yl)ethyl]triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .

Scientific Research Applications

1-benzhydryl-N-[2-(3-phenylpyrrolidin-1-yl)ethyl]triazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzhydryl-N-[2-(3-phenylpyrrolidin-1-yl)ethyl]triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt various biological pathways, leading to the compound’s therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzhydryl-N-[2-(3-phenylpyrrolidin-1-yl)ethyl]triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the benzhydryl and pyrrolidinyl groups enhances its binding affinity to biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

1-benzhydryl-N-[2-(3-phenylpyrrolidin-1-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O/c34-28(29-17-19-32-18-16-25(20-32)22-10-4-1-5-11-22)26-21-33(31-30-26)27(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,21,25,27H,16-20H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXBPBXOUBTARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)CCNC(=O)C3=CN(N=N3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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